molecular formula C21H21N3OS B4677784 (E)-N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)-2,3-DIPHENYL-2-PROPENAMIDE

(E)-N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)-2,3-DIPHENYL-2-PROPENAMIDE

Cat. No.: B4677784
M. Wt: 363.5 g/mol
InChI Key: NUFGNFSZYVKAJF-NBVRZTHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)-2,3-DIPHENYL-2-PROPENAMIDE is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)-2,3-DIPHENYL-2-PROPENAMIDE typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Isobutyl Group: The isobutyl group can be introduced through alkylation reactions using isobutyl halides in the presence of a base.

    Formation of the Propenamide Moiety: The propenamide moiety can be synthesized by the condensation of benzaldehyde derivatives with amides or amines under basic conditions to form the (E)-2,3-diphenyl-2-propenamide structure.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)-2,3-DIPHENYL-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound to its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the thiadiazole ring or the propenamide moiety are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: As a lead compound for drug development targeting specific enzymes or receptors.

    Industry: As a precursor for the synthesis of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of (E)-N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)-2,3-DIPHENYL-2-PROPENAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound may inhibit enzyme activity, block receptor binding, or intercalate into DNA, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiadiazole Derivatives: Compounds with similar thiadiazole rings but different substituents.

    Propenamide Derivatives: Compounds with similar propenamide moieties but different substituents on the aromatic rings.

Uniqueness

(E)-N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)-2,3-DIPHENYL-2-PROPENAMIDE is unique due to its specific combination of the thiadiazole ring, isobutyl group, and propenamide moiety. This unique structure may confer specific biological activities or chemical properties that are not present in other similar compounds.

Properties

IUPAC Name

(E)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2,3-diphenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3OS/c1-15(2)13-19-23-24-21(26-19)22-20(25)18(17-11-7-4-8-12-17)14-16-9-5-3-6-10-16/h3-12,14-15H,13H2,1-2H3,(H,22,24,25)/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFGNFSZYVKAJF-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)C(=CC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=NN=C(S1)NC(=O)/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)-2,3-DIPHENYL-2-PROPENAMIDE
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(E)-N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)-2,3-DIPHENYL-2-PROPENAMIDE
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(E)-N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)-2,3-DIPHENYL-2-PROPENAMIDE
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(E)-N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)-2,3-DIPHENYL-2-PROPENAMIDE
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(E)-N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)-2,3-DIPHENYL-2-PROPENAMIDE
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(E)-N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)-2,3-DIPHENYL-2-PROPENAMIDE

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